SNAr Reactivity Advantage
In nucleophilic aromatic substitution (SNAr) reactions with sodium thiophenoxide in DMF at 80°C, the relative reactivity of 2-halopyridines follows the order: 2-iodopyridine (1a) ≈ 2-bromopyridine (1b) ≫ 2-chloropyridine (1c) ≈ 2-fluoropyridine (1d) [1]. This demonstrates that the 2-iodo substituent provides a reactivity advantage of at least an order of magnitude over its 2-chloro counterpart under these conditions. While specific data for 2-iodo-6-methylpyridin-4-ol is not available, the presence of the methyl and hydroxyl groups is expected to modulate this intrinsic reactivity, but the iodo group's superior leaving group ability remains a fundamental driver of reaction kinetics.
| Evidence Dimension | Relative Reactivity in SNAr |
|---|---|
| Target Compound Data | Qualitative: High (Inferred from 2-iodopyridine) |
| Comparator Or Baseline | 2-Bromopyridine (High), 2-Chloropyridine (Low), 2-Fluoropyridine (Low) |
| Quantified Difference | 2-Iodopyridine ≈ 2-Bromopyridine ≫ 2-Chloropyridine ≈ 2-Fluoropyridine |
| Conditions | Reaction with sodium thiophenoxide in DMF at 80°C |
Why This Matters
Higher reactivity enables faster reaction times and/or lower reaction temperatures, which is critical for heat-sensitive substrates and high-throughput synthesis in medicinal chemistry.
- [1] Kondo, S., Nakanishi, M., & Tsuda, K. (1984). Nucleophilic substitution of halopyridines by benzenethiolate anion via a radical chain mechanism. *Journal of Heterocyclic Chemistry*, 21(4), 1243-1246. View Source
